Isomazole

Description

RN & structure given in first source; RN given refers to parent cpd; closely related to sulmazole

See also: Isomazole Hydrochloride (active moiety of).

Structure

3D Structure

Properties

CAS No. |

86315-52-8 |

|---|---|

Molecular Formula |

C14H13N3O2S |

Molecular Weight |

287.34 g/mol |

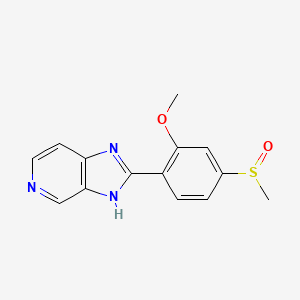

IUPAC Name |

2-(2-methoxy-4-methylsulfinylphenyl)-3H-imidazo[4,5-c]pyridine |

InChI |

InChI=1S/C14H13N3O2S/c1-19-13-7-9(20(2)18)3-4-10(13)14-16-11-5-6-15-8-12(11)17-14/h3-8H,1-2H3,(H,16,17) |

InChI Key |

JQUKCPUPFALELS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=NC=C3 |

Appearance |

Solid powder |

Other CAS No. |

86315-52-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

87359-33-9 (hydrochloride) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-((2-methoxy-4-methylsulfinyl)phenyl)-H-imidazo(4,5-b)pyridine AR-L 115 BS AR-L115 BW A746C BWA746C isomazole LY 175326 LY-175326 LY175326 MG 28734 MG-28734 sulmazol sulmazole Vardax |

Origin of Product |

United States |

Foundational & Exploratory

Isomazole's Mechanism of Action in Cardiac Myocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isomazole is a cardiotonic agent characterized by a dual mechanism of action: inhibition of phosphodiesterase (PDE) enzymes and sensitization of the contractile machinery to calcium. In non-failing cardiac myocytes, this compound elicits a significant positive inotropic effect, primarily by inhibiting PDE isoenzymes III and IV. This leads to an accumulation of cyclic adenosine monophosphate (cAMP), enhanced protein kinase A (PKA) activity, and consequently, increased calcium influx and sarcoplasmic reticulum calcium release, resulting in augmented contractility. However, the positive inotropic efficacy of this compound is notably diminished in failing hearts, a phenomenon attributed to defects in the receptor-adenylate cyclase signaling cascade rather than impaired PDE inhibition. Concurrently, this compound directly interacts with the myofilaments to increase their sensitivity to calcium, a mechanism that contributes to its inotropic effect and is preserved in the failing heart. This guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and quantitative parameters associated with this compound's action in cardiac myocytes.

Phosphodiesterase Inhibition

This compound's primary mechanism of action is the inhibition of cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP. By inhibiting PDEs, this compound increases the intracellular concentration of cAMP, leading to the activation of PKA and subsequent phosphorylation of key proteins involved in cardiac excitation-contraction coupling.

Isoenzyme Specificity

This compound exhibits a degree of selectivity for different PDE isoenzymes. While it is a potent inhibitor of PDE III and PDE IV, its effects on PDE I and PDE II are less pronounced. The combined inhibition of PDE III and PDE IV is believed to be the principal driver of the positive inotropic effect observed in non-failing cardiac tissue.[1]

Signaling Pathway

The inhibition of PDE III and PDE IV by this compound initiates a well-defined signaling cascade within the cardiac myocyte, as depicted below.

Myofilament Calcium Sensitization

In addition to its effects on cAMP levels, this compound directly enhances the sensitivity of the cardiac myofilaments to calcium. This mechanism is independent of PDE inhibition and contributes to the overall positive inotropic effect.

Direct Action on Contractile Proteins

Studies on skinned cardiac muscle fibers have demonstrated that this compound shifts the force-calcium curve to the left, indicating an increased responsiveness of the contractile apparatus to a given concentration of calcium. This suggests a direct interaction of this compound with one or more of the proteins of the troponin complex or other myofilament proteins, although the precise binding site has not been definitively identified.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound.

| Parameter | Condition | Value | Reference |

| Inotropic Effect | |||

| Force of Contraction | Non-failing human heart | 278.3 ± 89.1% of predrug value | [1] |

| Force of Contraction | Failing human heart (NYHA IV) | 110.1 ± 10.7% of predrug value | [1] |

| Hemodynamic Effects (in patients with heart failure) | |||

| Systemic Resistance | Overall group | 20% decrease | |

| Left and Right Filling Pressures | Overall group | 35-45% decrease | |

| Cardiac Atrial Natriuretic Peptide Release | Overall group | 69% reduction | |

| Cardiac Output | Group with elevated preload | 23% increase | |

| Cardiac Output | Group with normal/low preload | 18% decrease |

| Parameter | Value | Reference |

| Phosphodiesterase Inhibition | ||

| IC50 vs. PDE III (dog heart) | 100 µM |

Experimental Protocols

Measurement of Myocardial Contractility

-

Preparation: Ventricular trabeculae carneae are isolated from non-failing and explanted failing human hearts.

-

Apparatus: The muscle strips are mounted in an organ bath containing a physiological salt solution, aerated with 95% O₂ and 5% CO₂, and maintained at a constant temperature. One end of the muscle is fixed, and the other is connected to a force transducer.

-

Procedure: The muscles are electrically stimulated to contract at a fixed frequency. After a stabilization period, baseline contractile force is recorded. This compound is then added to the bath in increasing concentrations, and the change in force of contraction is measured.

Phosphodiesterase Isoenzyme Separation and Activity Assay

-

Homogenization: Myocardial tissue is homogenized in a buffered solution.

-

Chromatography: The homogenate is subjected to DEAE-Sepharose chromatography to separate the different PDE isoenzymes (I-IV).

-

Activity Assay: The activity of each isoenzyme fraction is determined by measuring the rate of hydrolysis of radiolabeled cAMP or cGMP. The inhibitory effect of this compound is assessed by including it in the reaction mixture at various concentrations and calculating the IC50 value.

Assessment of Myofilament Calcium Sensitivity

-

Preparation: Skinned cardiac muscle fibers are prepared by treating the muscle with a detergent (e.g., Triton X-100) to permeabilize the cell membranes. This allows for direct control of the intracellular calcium concentration.

-

Apparatus: The skinned fibers are mounted between a force transducer and a motor in a series of bathing solutions with precisely controlled free calcium concentrations.

-

Procedure: The force of contraction is measured at various calcium concentrations to generate a force-calcium curve. The experiment is repeated in the presence of this compound to determine its effect on the calcium sensitivity of the myofilaments (i.e., a leftward shift of the curve).

Conclusion

This compound exerts its cardiotonic effects in cardiac myocytes through a dual mechanism of phosphodiesterase inhibition and myofilament calcium sensitization. Its potent positive inotropic effect in non-failing hearts is primarily driven by the inhibition of PDE III and IV, leading to increased intracellular cAMP. The reduced efficacy in failing hearts highlights the importance of the integrity of the upstream signaling pathway. The calcium-sensitizing property of this compound offers a complementary mechanism that may be particularly relevant in the context of heart failure where cAMP-dependent signaling is compromised. Further research to elucidate the precise molecular interactions underlying its calcium-sensitizing effect and a more detailed characterization of its PDE isoenzyme inhibitory profile will provide deeper insights into its therapeutic potential and guide the development of next-generation cardiotonic agents.

References

Isomazole's Phosphodiesterase Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomazole is a cardiotonic agent with vasodilatory properties that has been investigated for its potential in treating heart failure.[1][2] Its mechanism of action is primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes, coupled with a calcium-sensitizing effect.[1][3] Understanding the specific PDE selectivity profile of this compound is crucial for elucidating its pharmacological effects and predicting its therapeutic potential and possible side effects. This technical guide provides an in-depth overview of the phosphodiesterase selectivity profile of this compound, including available data, relevant experimental protocols, and the signaling pathways it modulates.

Data Presentation: Phosphodiesterase Inhibition Profile of this compound

| PDE Family | Isoform(s) | Reported Inhibition by this compound | Notes |

| PDE3 | - | Yes | This compound is a known inhibitor of PDE3.[4] Its positive inotropic effects are largely attributed to this inhibition.[5] |

| PDE4 | - | Yes | This compound also inhibits PDE4. At concentrations that produce the maximal positive inotropic effect, both PDE3 and PDE4 are reported to be completely inhibited.[5] |

| PDE5 | - | Possible | While direct inhibition by this compound is not definitively reported, its analogue, sulmazole, is a significant inhibitor of the cGMP-specific PDE5. |

Experimental Protocols

The determination of a compound's PDE selectivity profile typically involves in vitro enzymatic assays. Below is a representative protocol for a phosphodiesterase activity assay, which can be adapted to determine the IC50 values of this compound for various PDE isoforms.

Representative Protocol: In Vitro Phosphodiesterase Activity Assay (Radiometric)

This protocol is a common method for measuring the enzymatic activity of PDEs and the inhibitory potency of test compounds.

1. Reagents and Materials:

-

Purified recombinant human PDE enzymes (various isoforms)

-

[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Snake venom nucleotidase (e.g., from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail

-

Microplates (96-well or 384-well)

-

Scintillation counter

2. Assay Procedure:

-

Enzyme Preparation: Dilute the purified PDE enzymes to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).

-

Reaction Initiation:

-

To each well of the microplate, add the assay buffer, the diluted this compound solution (or vehicle for control wells), and the diluted PDE enzyme.

-

Pre-incubate the plate at 30°C for 10-15 minutes.

-

Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP) to each well. The final substrate concentration should be below the Km for the respective enzyme to ensure sensitivity to competitive inhibition.

-

-

Reaction Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring that substrate conversion does not exceed 20% to maintain initial velocity conditions.

-

Reaction Termination: Stop the reaction by adding snake venom nucleotidase. This enzyme will hydrolyze the product of the PDE reaction ([³H]-5'-AMP or [³H]-5'-GMP) to the corresponding nucleoside ([³H]-adenosine or [³H]-guanosine).

-

Separation of Product:

-

Add a slurry of anion-exchange resin to each well. The resin will bind the unreacted, negatively charged [³H]-cAMP or [³H]-cGMP.

-

The neutral product, [³H]-adenosine or [³H]-guanosine, will remain in the supernatant.

-

Allow the resin to settle or centrifuge the plate to pellet the resin.

-

-

Quantification:

-

Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of product formed and thus the PDE activity.

-

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Visualization

The inhibition of specific PDE isoforms by this compound leads to an increase in the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and potentially cyclic guanosine monophosphate (cGMP), thereby modulating various downstream signaling pathways.

cAMP-Mediated Signaling Pathway

This compound's primary mechanism of action involves the inhibition of PDE3 and PDE4, both of which hydrolyze cAMP. This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to increased cardiac contractility and smooth muscle relaxation.

Caption: cAMP signaling pathway modulated by this compound.

cGMP-Mediated Signaling Pathway

Given that sulmazole, an analogue of this compound, inhibits PDE5, it is plausible that this compound may also have some effect on the cGMP signaling pathway. PDE5 specifically hydrolyzes cGMP. Inhibition of PDE5 would lead to an accumulation of cGMP, activation of Protein Kinase G (PKG), and subsequent vasodilation.

Caption: Potential modulation of the cGMP pathway by this compound analogues.

Experimental Workflow for PDE Selectivity Profiling

The following diagram illustrates a typical workflow for determining the phosphodiesterase selectivity profile of a test compound like this compound.

Caption: Workflow for determining PDE selectivity.

Conclusion

This compound is a phosphodiesterase inhibitor with demonstrated activity against PDE3 and PDE4. This dual inhibition is consistent with its observed positive inotropic and vasodilatory effects. While the potential for interaction with other PDE isoforms, such as PDE5, has been suggested through its analogues, further quantitative studies are required to establish a complete and precise selectivity profile. The experimental methodologies and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the pharmacological properties of this compound and similar compounds. A comprehensive understanding of its PDE selectivity is paramount for the continued exploration of its therapeutic applications.

References

- 1. Exploratory study of the effects of single doses of this compound on hemodynamics and heart rate variability parameters in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contrasting preload-dependent hemodynamic and neurohumoral effects of this compound, a partial phosphodiesterase inhibitor and calcium sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The new cardiotonic agent sulmazole is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | PDE | TargetMol [targetmol.com]

- 5. Effects of this compound on force of contraction and phosphodiesterase isoenzymes I-IV in nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

Isomazole and the Calcium Sensitization Pathway in Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Smooth muscle contraction is a fundamental physiological process, the dysregulation of which contributes to various pathologies, including hypertension and asthma. Contraction is primarily initiated by an increase in intracellular calcium ([Ca²⁺]i), which leads to the phosphorylation of the 20-kDa regulatory light chain of myosin II (MLC₂₀). However, the force of smooth muscle contraction can be modulated independently of [Ca²⁺]i through a process known as calcium sensitization. This phenomenon allows for sustained contraction at basal or low [Ca²⁺]i levels and is a critical mechanism for regulating smooth muscle tone. Isomazole, a phosphodiesterase (PDE) inhibitor, has been identified as a compound with calcium-sensitizing properties. This technical guide provides an in-depth exploration of the core molecular pathways governing calcium sensitization in smooth muscle and discusses the putative mechanism of action of this compound within this context. While the precise pathway for this compound in smooth muscle is not yet fully elucidated, this document synthesizes the current understanding of the key signaling cascades involved, namely the RhoA/Rho-kinase (ROCK) and Protein Kinase C (PKC) pathways.

The Core Mechanism of Smooth Muscle Contraction and Calcium Sensitization

The contractile state of smooth muscle is determined by the phosphorylation level of MLC₂₀. This phosphorylation is dynamically regulated by the opposing activities of Ca²⁺/calmodulin-dependent myosin light chain kinase (MLCK) and myosin light chain phosphatase (MLCP).

-

Contraction: An increase in intracellular Ca²⁺ leads to the formation of a Ca²⁺-calmodulin complex, which activates MLCK. Activated MLCK then phosphorylates MLC₂₀, promoting actin-myosin cross-bridge cycling and muscle contraction.

-

Relaxation: A decrease in intracellular Ca²⁺ inactivates MLCK. MLCP dephosphorylates MLC₂₀, leading to the dissociation of cross-bridges and muscle relaxation.

Calcium sensitization refers to mechanisms that increase the force of contraction at a given intracellular Ca²⁺ concentration. This is primarily achieved through the inhibition of MLCP activity, which shifts the kinase/phosphatase balance towards a higher level of MLC₂₀ phosphorylation. Two major signaling pathways are recognized as central to this process: the RhoA/ROCK pathway and the PKC pathway.

The RhoA/Rho-Kinase (ROCK) Pathway of Calcium Sensitization

The RhoA/ROCK pathway is a principal mechanism for agonist-induced calcium sensitization in smooth muscle.

Agonists such as phenylephrine and angiotensin II, acting through G-protein-coupled receptors (GPCRs), can activate the small GTPase RhoA. In its active, GTP-bound state, RhoA translocates to the plasma membrane and activates its downstream effector, Rho-kinase (ROCK). ROCK then phosphorylates the myosin-binding subunit of MLCP (MYPT1). This phosphorylation inhibits the catalytic activity of MLCP, leading to an increase in MLC₂₀ phosphorylation and enhanced smooth muscle contraction.

Signaling Pathway Diagram: RhoA/ROCK Pathway

Caption: The RhoA/ROCK pathway leading to MLCP inhibition.

The Protein Kinase C (PKC) Pathway of Calcium Sensitization

The PKC pathway represents another critical route to calcium sensitization. Agonist stimulation of certain GPCRs can also lead to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

DAG, in conjunction with Ca²⁺, activates conventional and novel isoforms of PKC. Activated PKC can then phosphorylate a 17-kDa protein known as CPI-17 (PKC-potentiated inhibitor protein of 17 kDa). Phosphorylated CPI-17 is a potent inhibitor of the catalytic subunit of MLCP. This inhibition, similar to the outcome of the ROCK pathway, results in increased MLC₂₀ phosphorylation and smooth muscle contraction.

Signaling Pathway Diagram: PKC Pathway

The Therapeutic Potential of Isomazole in Heart Failure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomazole is a novel cardiotonic agent with a dual mechanism of action, functioning as both a phosphodiesterase (PDE) inhibitor and a calcium sensitizer. This unique pharmacological profile has positioned it as a subject of investigation for the treatment of heart failure. Preclinical and clinical studies have explored its hemodynamic and neurohormonal effects, revealing a complex interplay between its positive inotropic, vasodilatory properties, and the underlying physiological state of the patient. This technical guide provides an in-depth analysis of the therapeutic potential of this compound in heart failure, summarizing key experimental findings, detailing methodologies, and illustrating the core signaling pathways and experimental designs.

Introduction

Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the development of novel therapeutic strategies. Traditional inotropic agents, while effective in the short term, are often associated with increased mortality in long-term use. This compound emerged as a promising alternative by offering a distinct mechanism of action that combines PDE inhibition with calcium sensitization, potentially offering a more favorable efficacy and safety profile. This document synthesizes the available scientific evidence on this compound to inform further research and development efforts.

Mechanism of Action

This compound exerts its cardiovascular effects through two primary mechanisms:

-

Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE isoenzymes, primarily PDE III and PDE IV. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in cardiac and vascular smooth muscle cells. The elevated cAMP in cardiomyocytes enhances calcium influx, leading to a positive inotropic (increased contractility) and lusitropic (improved relaxation) effect. In vascular smooth muscle, increased cAMP promotes vasodilation, reducing both preload and afterload on the heart.

-

Calcium Sensitization: In addition to its PDE-inhibiting properties, this compound is reported to have calcium-sensitizing effects. This means it can enhance the sensitivity of the contractile apparatus (troponin C) to existing intracellular calcium concentrations, thereby increasing myocardial contractility without a significant increase in intracellular calcium. This property is particularly relevant in the context of heart failure, where calcium handling is often impaired.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in cardiomyocytes.

Preclinical Evidence

Hemodynamic Effects in a Canine Model of Congestive Heart Failure

An early preclinical study investigated the systemic and regional hemodynamic effects of this compound in awake dogs with experimentally induced right-sided congestive heart failure[1].

-

Animal Model: Ten awake dogs with right-sided congestive heart failure induced by pulmonary artery constriction and tricuspid valve avulsion[1].

-

Drug Administration: this compound was administered intravenously at doses of 10 and 20 micrograms/kg/min[1].

-

Measurements: Hemodynamic parameters including cardiac output, heart rate, right and left ventricular dP/dt, aortic pressure, and total peripheral vascular resistance were measured. Regional blood flow to the myocardium, quadriceps muscle, brain, and splanchnic beds was also assessed[1].

-

Control: The effects of this compound were compared to the administration of normal saline. The influence of the autonomic nervous system was evaluated by pretreatment with propranolol and mecamylamine[1].

The study demonstrated that this compound has potent positive inotropic and vasodilator effects in a canine model of heart failure. The key quantitative findings are summarized in the table below.

| Parameter | Change with this compound |

| Cardiac Output | Increased[1] |

| Heart Rate | Increased[1] |

| Left Ventricular dP/dt | Increased[1] |

| Aortic Pressure | Decreased[1] |

| Total Peripheral Vascular Resistance | Decreased[1] |

| Myocardial Blood Flow | Increased[1] |

| Quadriceps Muscle Blood Flow | Increased[1] |

| Brain Blood Flow | Increased[1] |

Table 1: Hemodynamic Effects of this compound in a Canine Model of Heart Failure.

Importantly, the positive inotropic effect of this compound was found to be independent of the decrease in aortic pressure, and its hemodynamic effects were not mediated by the autonomic nervous system[1].

Experimental Workflow: Canine Heart Failure Model

Caption: Workflow for the preclinical evaluation of this compound.

Clinical Evidence

Single-Dose Oral Administration in Chronic Heart Failure Patients

An exploratory clinical trial investigated the effects of single oral doses of this compound on hemodynamics and heart rate variability in patients with stable chronic heart failure (CHF)[2].

-

Patient Population: 12 patients with stable CHF, New York Heart Association (NYHA) class III-IV[2].

-

Drug Administration: Single oral doses of this compound ranging from 5 to 30 mg[2].

-

Measurements: Hemodynamic parameters (pulmonary wedge pressure, cardiac output, mean arterial pressure, pulmonary artery pressure, heart rate) and heart rate variability (HRV) were assessed. Ambulatory ECG monitoring was performed to evaluate ventricular arrhythmias[2].

The study revealed dose-dependent hemodynamic improvements with oral this compound administration.

| Parameter | Dose of this compound | Change from Baseline |

| Pulmonary Wedge Pressure | 5, 10, 20, 30 mg | Decreased[2] |

| Cardiac Output | 20 mg | +20% (p = 0.031)[2] |

| Mean Arterial Pressure | 10 mg | -6% (p = 0.035)[2] |

| 20 mg | -13% (p = 0.047)[2] | |

| Pulmonary Artery Pressure | 10 mg | -14% (p < 0.001)[2] |

| 20 mg | -31% (p = 0.006)[2] | |

| Heart Rate | 5-30 mg | No significant change[2] |

| Ventricular Arrhythmias | 5-30 mg | No significant effect[2] |

Table 2: Hemodynamic Effects of Single Oral Doses of this compound in CHF Patients.

Interestingly, this compound administration was associated with an increase in vagal control of heart rate, as suggested by changes in HRV parameters[2].

Intravenous Administration and Preload-Dependent Effects

A study investigating the acute hemodynamic and neurohormonal effects of intravenous this compound highlighted the importance of baseline preload in determining the drug's efficacy[3].

-

Patient Population: 18 patients with NYHA class II/III heart failure, divided into two groups based on baseline pulmonary wedge pressure (PWP): Group I (PWP > 15 mmHg, n=11) and Group II (PWP ≤ 15 mmHg, n=7)[3].

-

Drug Administration: Intravenous this compound at a rate of 3 micrograms/kg/min for 30 minutes[3].

-

Measurements: Hemodynamic parameters (myocardial contractility and relaxation, systemic resistance, filling pressures, cardiac output) and neurohormonal levels (atrial natriuretic peptide, norepinephrine, renin) were measured[3].

This compound induced positive inotropic and lusitropic effects and arterial vasodilation in all patients. However, the effect on cardiac output was strikingly dependent on the baseline preload.

| Parameter | Overall Group | Group I (High Preload) | Group II (Normal Preload) |

| Myocardial Contractility | Increased[3] | Increased | Increased |

| Systemic Resistance | Decreased by 20%[3] | Decreased | Decreased |

| Left & Right Filling Pressures | Fell by 35-45%[3] | Decreased | Decreased |

| Cardiac Atrial Natriuretic Peptide | Reduced by 69%[3] | Decreased | No change[3] |

| Arterial Norepinephrine | Increased by 27%[3] | Reduced sympathetic activity | Increased by 51%[3] |

| Renin | Increased by 27%[3] | Reduced | - |

| Cardiac Output | - | Increased by 23%[3] | Fell by 18%[3] |

Table 3: Preload-Dependent Hemodynamic and Neurohormonal Effects of Intravenous this compound.

This study underscores a critical aspect of this compound's pharmacology: in patients with high preload, the reduction in preload combined with positive inotropy leads to improved pump function. Conversely, in patients with normal to low preload, a further reduction in preload can be detrimental to cardiac output[3].

Logical Relationship: Preload and this compound's Effect on Cardiac Output

Caption: Logical relationship between baseline preload and cardiac output response to this compound.

Effects on Isolated Human Myocardium

A study on ventricular trabeculae carneae isolated from non-failing and failing human hearts provided insights into the cellular effects of this compound[4].

-

Tissue Source: Ventricular trabeculae carneae from non-failing human hearts and explanted failing human hearts (NYHA IV)[4].

-

Intervention: this compound was added to the tissue preparations, and the force of contraction was measured. The study also assessed the inhibition of PDE isoenzymes I-IV[4].

-

Comparator: The positive inotropic effect of the beta-adrenoceptor agonist isoprenaline was also evaluated[4].

| Myocardial Tissue | Effect of this compound on Force of Contraction |

| Non-failing Human Heart | Increased to 278.3 ± 89.1% of predrug value[4] |

| Failing Human Heart (NYHA IV) | Marginally increased to 110.1 ± 10.7% of predrug value[4] |

Table 4: Inotropic Effect of this compound on Isolated Human Myocardium.

The blunted inotropic response in failing hearts could not be attributed to impaired PDE inhibition, as the properties and inhibition of PDE isoenzymes were similar in both failing and non-failing tissues[4]. The authors suggested that the reduced efficacy in failing hearts might be due to a defect in receptor-adenylate cyclase coupling, leading to diminished cAMP formation[4]. Notably, this compound was able to restore the diminished positive inotropic effect of isoprenaline in failing heart tissue[4].

Synthesis and Future Directions

The available evidence suggests that this compound is a potent inodilator with a complex pharmacological profile. Its therapeutic potential in heart failure appears to be influenced by the patient's underlying hemodynamic status, particularly preload.

Key Takeaways:

-

Dual Mechanism: this compound's combination of PDE inhibition and calcium sensitization is a promising feature for a heart failure therapeutic.

-

Hemodynamic Benefits: In preclinical and clinical settings, this compound has demonstrated the ability to improve key hemodynamic parameters, including reducing cardiac filling pressures and increasing cardiac output in select patients.

-

Preload Dependency: The efficacy of this compound in improving cardiac output is critically dependent on the patient's baseline preload. This suggests that patient selection will be crucial for its successful clinical application.

-

Blunted Efficacy in Severe Failure: The reduced inotropic effect in isolated failing human myocardium highlights potential limitations in end-stage heart failure, possibly due to alterations in the cAMP signaling pathway.

-

Favorable Arrhythmic Profile: A single-dose study did not show a significant pro-arrhythmic effect, which is a concern with many inotropic agents[2].

Future research should focus on:

-

Long-term clinical trials to evaluate the impact of this compound on morbidity and mortality in well-defined heart failure populations, stratified by preload.

-

Further elucidation of the molecular mechanisms underlying its calcium-sensitizing effects.

-

Investigation into the potential for combination therapy with other heart failure medications.

-

Development of biomarkers to identify patients most likely to respond favorably to this compound therapy.

References

- 1. Systemic and regional hemodynamic effects of this compound in awake dogs with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploratory study of the effects of single doses of this compound on hemodynamics and heart rate variability parameters in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contrasting preload-dependent hemodynamic and neurohumoral effects of this compound, a partial phosphodiesterase inhibitor and calcium sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on force of contraction and phosphodiesterase isoenzymes I-IV in nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Structure-Activity Relationship of Isomazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomazole is a cardiotonic agent characterized by a dual mechanism of action: selective inhibition of phosphodiesterase III (PDE III) and phosphodiesterase IV (PDE IV), and sensitization of cardiac muscle fibers to calcium.[1] This unique pharmacological profile has positioned it as a subject of interest in the development of treatments for heart failure. Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the rational design of more potent and selective cardiotonic agents. This technical guide provides a comprehensive overview of the available SAR data, experimental protocols for key assays, and visual representations of the underlying molecular pathways and relationships.

While a dedicated, comprehensive SAR study for a series of direct this compound analogs with quantitative data is not extensively available in the public domain, this guide synthesizes findings from studies on closely related imidazopyridine and other cardiotonic scaffolds to elucidate the key structural determinants for biological activity.

Core Structure and Pharmacophore

This compound, with its imidazo[4,5-c]pyridine core, belongs to a class of heterocyclic compounds that have been extensively investigated for their cardiotonic and phosphodiesterase inhibitory activities. The generally accepted pharmacophore for positive inotropic activity in this class of compounds includes a heterocyclic system, a phenyl ring, and an imidazole or a related nitrogen-containing moiety.[2]

A five-point model has been proposed for non-glycoside cardiotonic agents that are PDE III inhibitors, which includes:

-

A strong dipole.

-

An adjacent acidic proton.

-

A methyl-sized lipophilic space.

-

A relatively flat overall topography.

-

A basic or hydrogen-bond acceptor site opposite the dipole.[2]

Structure-Activity Relationship (SAR) Analysis

The SAR for the imidazopyridine class of cardiotonic agents can be inferred from various studies on related compounds. The following sections summarize the key findings.

The Imidazo[4,5-c]pyridine Core

The imidazo[4,5-c]pyridine scaffold is a crucial element for the cardiotonic activity. Modifications to this core can significantly impact both PDE inhibition and calcium sensitization.

Substitutions on the Phenyl Ring

The 2-phenyl substituent on the imidazo[4,5-c]pyridine core plays a significant role in the molecule's interaction with its biological targets.

-

Electron-withdrawing and donating groups: The nature and position of substituents on the phenyl ring can modulate the electronic properties of the molecule, influencing its binding affinity.

-

Methoxy and Methylsulfinyl Groups: In this compound, the 2-methoxy and 4-methylsulfinyl groups on the phenyl ring are critical for its specific activity profile.

Modifications of the Imidazole Moiety

The imidazole portion of the molecule is essential for its interaction with the active site of phosphodiesterases.

Quantitative Data Summary

Due to the limited availability of direct SAR studies on a series of this compound analogs, the following table summarizes the PDE inhibitory activity of various related imidazopyridine and other heterocyclic compounds to illustrate the general SAR principles.

| Compound ID | Core Scaffold | R1 (at Phenyl Ring) | R2 (at Heterocycle) | PDE III IC50 (µM) | PDE IV IC50 (µM) | Reference |

| This compound | Imidazo[4,5-c]pyridine | 2-OCH3, 4-S(O)CH3 | H | - | - | [1] |

| Compound A | Pyrazolopyridine-pyridazinone | 7-OCH3, 2-CF3 | 5-CH3 | - | - | [3] |

| Compound B | Dihydro-pyridazinone | 4-(1H-imidazol-1-yl) | H | - | - | [4] |

| Compound C | Dihydro-pyridazinone | 4-(1H-imidazol-1-yl) | 5-CH3 | - | - | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the SAR of this compound and its analogs. The following are protocols for key experiments.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the in vitro potency of test compounds in inhibiting PDE III and PDE IV activity.

Principle: The assay measures the hydrolysis of cyclic adenosine monophosphate (cAMP) by the respective PDE isoforms. The amount of remaining cAMP or the product, adenosine monophosphate (AMP), is quantified.

Materials:

-

Recombinant human PDE III and PDE IV enzymes.

-

cAMP (substrate).

-

Test compounds (e.g., this compound and analogs).

-

Assay buffer (e.g., Tris-HCl, MgCl2).

-

Detection reagents (e.g., fluorescently labeled anti-cAMP antibody or a coupled enzyme system).

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a microplate, add the test compound, the respective PDE enzyme, and the assay buffer.

-

Initiate the reaction by adding cAMP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction.

-

Add the detection reagents and measure the signal (e.g., fluorescence or absorbance).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Calcium Sensitization Assay in Skinned Cardiac Fibers

Objective: To assess the ability of a test compound to increase the sensitivity of the contractile apparatus to calcium.

Principle: The cell membrane of cardiac muscle fibers is chemically removed ("skinned"), allowing for direct control of the intracellular calcium concentration. The force of contraction is measured at various calcium concentrations in the presence and absence of the test compound.

Materials:

-

Cardiac muscle tissue (e.g., from rat or guinea pig ventricles).

-

Skinning solution (containing a mild detergent like Triton X-100).

-

A series of buffered solutions with varying free calcium concentrations (pCa solutions).

-

Test compounds.

-

Force transducer and data acquisition system.

Procedure:

-

Isolate a small bundle of cardiac muscle fibers.

-

Mount the fiber bundle between a force transducer and a length controller.

-

Permeabilize the cell membrane by incubating the fiber in the skinning solution.

-

Expose the skinned fiber to a series of pCa solutions, starting from a low calcium concentration (relaxing solution) to a high calcium concentration (activating solution), and record the developed force at each concentration.

-

Repeat the force-pCa measurements in the presence of different concentrations of the test compound.

-

Plot the force as a function of the pCa for both control and compound-treated fibers. A leftward shift of the force-pCa curve in the presence of the compound indicates calcium sensitization.

Mandatory Visualizations

Signaling Pathway of this compound's Cardiotonic Effect

Caption: Mechanism of action of this compound in a cardiomyocyte.

Experimental Workflow for SAR Screening

Caption: A typical workflow for the structure-activity relationship screening of this compound analogs.

Logical Relationship of this compound's Dual Activity

References

- 1. Effects of this compound on force of contraction and phosphodiesterase isoenzymes I-IV in nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative structure-activity relationships of cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase inhibitors. Part 2: design, synthesis, and structure-activity relationships of dual PDE3/4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory and bronchodilatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Pharmacokinetics and Metabolism of Isomazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomazole, also known by its chemical name 2-[(2-methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine and development code AR-L 115 BS (Sulmazole), is a cardiotonic agent that has been investigated for its positive inotropic effects. A thorough understanding of its pharmacokinetic profile and metabolic fate is crucial for its potential therapeutic application and for guiding further drug development. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways and processes.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both preclinical animal models and humans. The data indicates species-specific differences and dose-dependent, nonlinear kinetics in some species.

Pharmacokinetic Parameters

Quantitative pharmacokinetic data for this compound (Sulmazole/AR-L 115 BS) from in vivo studies are summarized in the table below.

| Species | Dose & Route of Administration | Cmax | Tmax | AUC | Terminal Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Bioavailability (F) | Protein Binding | Reference |

| Human | 0.7 mg/kg IV | - | - | - | ~50 min | - | - | - | - | [1] |

| Human | 50, 75, 100, 150 mg Oral (solution) | Rapid absorption and elimination | - | - | - | - | - | - | - | [1] |

| Dog | 0.7 mg/kg IV | - | - | - | - | - | - | - | 40.8 ± 1.0% | [2] |

| Dog | 2-15 mg/kg | Dose-dependent | - | Dose-dependent | - | - | - | - | - | [2] |

Note: "-" indicates data not available from the cited sources.

In Vivo Studies Synopsis

-

Human Studies : Following intravenous administration in humans, this compound exhibits a terminal plasma elimination half-life of approximately 50 minutes.[1] After oral administration of solutions ranging from 50 to 150 mg, the drug is rapidly absorbed and subsequently quickly eliminated from the plasma.[1]

-

Animal Studies : In dogs, this compound displays nonlinear pharmacokinetics at doses between 2-15 mg/kg, with the disappearance from plasma following zero-order rates for a significant portion of its time course.[2] At a lower intravenous dose of 0.7 mg/kg, its pharmacokinetics can be described by a first-order, two-compartment model.[2] Plasma protein binding of this compound in dogs is approximately 40.8%.[2]

Metabolism

The biotransformation of this compound is extensive and shows considerable variation across different species. The primary metabolic pathways involve modifications of the sulfoxide group and the pyrido-imidazole ring system.

Metabolic Pathways

This compound undergoes several key metabolic transformations in vivo:

-

Oxidation and Reduction of the Sulfoxide Group : The methylsulfinyl (sulfoxide) moiety is a primary site of metabolism. It can be oxidized to a sulfone (AR-L 114 BS) or reduced to a sulfide (thioether; AR-L 113 BS).[2] In animal species like rats, dogs, and rabbits, the sulfone and sulfide metabolites are found in higher amounts compared to humans.[2]

-

Hydroxylation : Hydroxylation can occur on the pyrido-imidazole ring system, specifically at the 6-position.[2]

-

Pyridine Ring Cleavage : A major metabolic pathway, particularly in humans, is the oxidative cleavage of the pyridine ring. This leads to the formation of N-acetylated 5-aminoimidazole derivatives.[2]

The following diagram illustrates the main metabolic pathways of this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the pharmacokinetic and metabolism studies of this compound are not extensively published. However, based on the available literature, the following methodologies were employed.

In Vivo Pharmacokinetic Study Protocol (General Workflow)

The following diagram outlines a typical workflow for an in vivo pharmacokinetic study, as inferred from the descriptions of this compound research.

Bioanalytical Method for this compound in Plasma

While a detailed protocol is not available, the analysis of this compound and its metabolites in plasma was conducted using a specific and sensitive reverse-phase high-performance liquid chromatography (HPLC) system with fluorimetric detection.[2]

-

Instrumentation : A reverse-phase HPLC system equipped with a fluorimetric detector.

-

Sample Preparation :

-

Collection of whole blood into appropriate anticoagulant tubes.

-

Centrifugation to separate plasma.

-

Plasma samples are then likely subjected to a protein precipitation step followed by a liquid-liquid or solid-phase extraction to isolate the drug and its metabolites from endogenous plasma components.

-

-

Chromatographic Conditions (Illustrative) :

-

Column : A C18 reverse-phase column.

-

Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode.

-

Flow Rate : Typically around 1 mL/min.

-

Detection : Fluorimetric detection, with specific excitation and emission wavelengths optimized for this compound and its metabolites.

-

-

Quantification : Construction of a calibration curve using standards of known concentrations to quantify the levels of this compound and its metabolites in the plasma samples.

Discussion and Conclusion

The in vivo pharmacokinetics of this compound are characterized by rapid absorption and elimination in humans and dose-dependent, nonlinear kinetics in dogs. The metabolism of this compound is complex, involving oxidation and reduction of the sulfoxide group, hydroxylation, and a major pathway of pyridine ring cleavage, with notable differences in metabolite profiles across species. The provided data and methodologies, while not exhaustive due to limited published information, offer a foundational understanding for researchers and drug development professionals. Further studies are warranted to fully elucidate the human pharmacokinetic profile, particularly after oral administration, and to identify the specific enzymes responsible for its biotransformation. This knowledge will be critical for any future clinical development and for predicting potential drug-drug interactions.

Limitations : This guide is based on a limited number of publicly available studies. Detailed quantitative pharmacokinetic parameters for oral administration in humans and comprehensive, step-by-step experimental protocols are not available in the cited literature. The provided information should be considered in this context.

References

Isomazole's Dual Mechanism of Action on Cardiomyocytes: A Technical Whitepaper on its Effects on Cyclic AMP and Myofilament Calcium Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomazole is a cardiotonic agent that enhances myocardial contractility through a dual mechanism of action: inhibition of phosphodiesterase III (PDE III) and sensitization of the contractile machinery to calcium. This technical guide provides an in-depth analysis of the effects of this compound on cyclic AMP (cAMP) levels and cardiomyocyte function. While direct quantitative data on this compound-induced changes in intracellular cAMP concentrations in cardiomyocytes is limited in publicly available literature, this paper synthesizes the existing evidence on its biochemical and physiological effects. We will delve into its impact on PDE isoenzymes, the subsequent downstream signaling pathways, and its direct effects on myofilament calcium sensitivity. This guide also includes a compilation of relevant experimental protocols and visual representations of the key pathways and workflows to facilitate further research and drug development in this area.

Introduction

The quest for effective inotropic agents for the management of heart failure has led to the exploration of various molecular targets within the cardiomyocyte. One such target is the cyclic adenosine monophosphate (cAMP) signaling pathway, a critical regulator of cardiac contractility. This compound has been identified as a compound that modulates this pathway, primarily through its inhibitory action on phosphodiesterase (PDE), the enzyme responsible for cAMP degradation. Furthermore, this compound exhibits a distinct mechanism of sensitizing the myofilaments to calcium, contributing to its positive inotropic effect. This whitepaper aims to provide a comprehensive technical overview of the current understanding of this compound's effects on cardiomyocytes, with a focus on its relationship with cAMP signaling.

Mechanism of Action

This compound's cardiotonic effects are attributed to two primary mechanisms:

-

Phosphodiesterase III (PDE III) Inhibition: this compound selectively inhibits the PDE III isozyme present in cardiac muscle.[1][2] PDE III is responsible for the hydrolysis of cAMP. By inhibiting this enzyme, this compound leads to an accumulation of intracellular cAMP.

-

Calcium Sensitization: this compound directly enhances the sensitivity of the cardiac contractile proteins to calcium.[3][4] This means that for a given concentration of intracellular calcium, a greater force of contraction is generated. This effect is independent of changes in cAMP levels.[3]

The interplay of these two mechanisms results in a potent positive inotropic effect.

Effects on Cyclic AMP Signaling

Inhibition of PDE III by this compound is expected to increase intracellular cAMP levels. The canonical cAMP signaling cascade in cardiomyocytes is as follows:

-

Increased cAMP: this compound blocks the degradation of cAMP, leading to its accumulation.

-

PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA then phosphorylates several key proteins involved in excitation-contraction coupling, including:

-

L-type calcium channels: Phosphorylation increases calcium influx into the cell.

-

Phospholamban: Phosphorylation relieves its inhibition of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), enhancing calcium reuptake into the sarcoplasmic reticulum.

-

Troponin I: Phosphorylation modulates the calcium sensitivity of the myofilaments.

-

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: Inhibitory Activity of this compound on Phosphodiesterase III

| Parameter | Value | Species | Tissue | Reference |

| IC₅₀ | 100 µM | Dog | Heart | [1] |

Table 2: Effect of this compound on Cardiomyocyte Contractility

| Condition | Parameter | Effect | Species | Tissue Preparation | Reference |

| Non-failing Heart | Force of Contraction | 278.3 ± 89.1% of predrug value | Human | Ventricular trabeculae carneae | [5] |

| Failing Heart | Force of Contraction | 110.1 ± 10.7% of predrug value | Human | Ventricular trabeculae carneae | [5] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Cardiomyocytes

Caption: Proposed signaling pathway of this compound in cardiomyocytes.

Experimental Workflow for Assessing this compound's Effects

Caption: General experimental workflow for studying this compound's cardiac effects.

Experimental Protocols

Cardiomyocyte Isolation and Culture

A standard method for isolating adult ventricular myocytes involves enzymatic digestion of the heart using a Langendorff perfusion apparatus.[6][7][8]

-

Anesthesia and Heart Excision: The animal is anesthetized, and the heart is rapidly excised and placed in ice-cold, calcium-free buffer.

-

Cannulation and Perfusion: The aorta is cannulated on a Langendorff apparatus, and the heart is retrogradely perfused with a calcium-free buffer to wash out the blood, followed by perfusion with a buffer containing collagenase and other proteases to digest the extracellular matrix.

-

Dissociation and Calcium Reintroduction: The digested heart is then minced and gently agitated to release individual cardiomyocytes. Calcium is gradually reintroduced to the cell suspension to prevent calcium paradox.

-

Purification and Culture: The cardiomyocytes are purified from other cell types by gravity sedimentation or low-speed centrifugation. For culture, cells are plated on laminin-coated dishes in an appropriate culture medium.

Langendorff-Perfused Heart Preparation

This ex vivo model allows for the study of the whole heart's response to pharmacological agents without systemic influences.[1][2][9]

-

Heart Preparation: The heart is excised and cannulated as described above.

-

Perfusion: The heart is perfused with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow.

-

Functional Measurements: A balloon catheter is inserted into the left ventricle to measure isovolumetric contractile function (e.g., left ventricular developed pressure, dP/dt).

-

Drug Administration: this compound is infused into the perfusate at desired concentrations.

Skinned Cardiac Muscle Fibers

This technique allows for the direct assessment of myofilament function by chemically removing the sarcolemma.[3][10][11]

-

Fiber Preparation: Small bundles of cardiac muscle fibers are dissected and "skinned" using a detergent (e.g., Triton X-100) to permeabilize the cell membranes.

-

Experimental Setup: The skinned fibers are attached between a force transducer and a motor.

-

Calcium Sensitivity Measurement: The fibers are exposed to a series of solutions with varying concentrations of free calcium, and the resulting force is measured to generate a pCa-force relationship curve. The effect of this compound on this relationship reveals its calcium-sensitizing properties.

Cyclic AMP Measurement Assays

Several methods are available for quantifying intracellular cAMP levels.

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method that involves cell lysis and the use of a competitive immunoassay with a cAMP-specific antibody.

-

Fluorescence Resonance Energy Transfer (FRET)-based Biosensors: Genetically encoded biosensors that change their FRET efficiency upon binding to cAMP can be expressed in cardiomyocytes to allow for real-time imaging of cAMP dynamics in living cells.[12]

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This is a high-throughput screening-compatible assay based on the competition between native cAMP produced by the cells and a labeled cAMP tracer for binding to a specific antibody.[13]

Conclusion

This compound presents a compelling profile as a cardiotonic agent with a dual mechanism of action involving both the potentiation of cAMP signaling through PDE III inhibition and the direct sensitization of the myofilaments to calcium. While the downstream consequences of PDE III inhibition on contractility are well-documented, a notable gap exists in the literature regarding the direct quantification of this compound-induced changes in cAMP levels within cardiomyocytes. The indirect evidence strongly supports an elevation in cAMP, but the precise dynamics and its relative contribution to the overall inotropic effect, especially in comparison to the calcium sensitization mechanism, warrant further investigation. The experimental protocols and conceptual frameworks provided in this whitepaper are intended to serve as a valuable resource for researchers aiming to elucidate these finer points and to advance the development of novel cardiac therapies. Future studies employing real-time cAMP biosensors in conjunction with functional contractility measurements will be instrumental in fully dissecting the intricate pharmacology of this compound.

References

- 1. Langendorff-Perfused Heart Preparation [bio-protocol.org]

- 2. Langendorff heart - Wikipedia [en.wikipedia.org]

- 3. Effect of this compound on the responsiveness to calcium of the contractile elements in skinned cardiac muscle fibres of various species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Contrasting preload-dependent hemodynamic and neurohumoral effects of this compound, a partial phosphodiesterase inhibitor and calcium sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound on force of contraction and phosphodiesterase isoenzymes I-IV in nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Isolation, Transfection, and Long-Term Culture of Adult Mouse and Rat Cardiomyocytes [app.jove.com]

- 8. Video: Isolation, Culture and Transduction of Adult Mouse Cardiomyocytes [jove.com]

- 9. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High Efficiency Preparation of Skinned Mouse Cardiac Muscle Strips from Cryosections for Contractility Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Assessment of Cardiac Function Using Skinned Cardiomyocytes [jove.com]

- 12. Using cAMP Sensors to Study Cardiac Nanodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

Isomazole: A Technical Whitepaper on its Discovery, Synthesis, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomazole, chemically known as 2-(2-methoxy-4-methylsulfinylphenyl)-3H-imidazo[4,5-c]pyridine, is a cardiotonic agent that has been investigated for its potential in treating heart failure.[1] Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE III and a combination of PDE III/IV, leading to its positive inotropic effects.[2] This document provides a comprehensive technical overview of the discovery, synthesis, and core signaling pathways associated with this compound. It is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Discovery and Development

This compound emerged from research into novel inotropic agents for the treatment of congestive heart failure.[3][4] It is an imidazopyridine derivative and has been studied for its ability to increase myocardial contractility.[3][5] Analogues of this compound have been synthesized and evaluated to explore structure-activity relationships, indicating that modifications to the "A" and "C" rings can influence inotropic potency.

Synthesis of this compound

General Synthetic Scheme

The synthesis of the imidazo[4,5-c]pyridine core typically involves the condensation of a diaminopyridine with a corresponding aldehyde or carboxylic acid derivative. For this compound, a plausible route would involve the reaction of 3,4-diaminopyridine with a 2-methoxy-4-methylsulfinylbenzaldehyde derivative.

Experimental Protocol: A Representative Synthesis of the Imidazo[4,5-c]pyridine Scaffold

The following protocol is adapted from the synthesis of similar 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives and represents a likely method for obtaining the core structure of this compound.[6]

Materials:

-

3,4-Diaminopyridine

-

2-Methoxy-4-methylthiobenzaldehyde (precursor to the methylsulfinyl derivative)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Solvent (e.g., ethanol, DMF)

-

Oxidizing agent (e.g., m-chloroperoxybenzoic acid - mCPBA)

Procedure:

-

Formation of the Aldehyde-Bisulfite Adduct: 2-Methoxy-4-methylthiobenzaldehyde is reacted with sodium metabisulfite in an appropriate solvent to form the corresponding bisulfite adduct. This adduct serves as a stable precursor for the subsequent condensation reaction.[6]

-

Condensation Reaction: The aldehyde-bisulfite adduct is then reacted with 3,4-diaminopyridine in a suitable solvent, such as a mixture of ethanol and water, and heated to reflux. This reaction forms the imidazo[4,5-c]pyridine ring system, yielding 2-(2-methoxy-4-methylthiophenyl)-3H-imidazo[4,5-c]pyridine.[6]

-

Oxidation to the Sulfoxide: The resulting thioether is then selectively oxidized to the sulfoxide, this compound. This is typically achieved by treating the thioether with a mild oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) in a chlorinated solvent such as dichloromethane at a controlled temperature.

Purification: The final product, this compound, would be purified using standard techniques such as recrystallization or column chromatography to yield a pure solid.

Mechanism of Action: Phosphodiesterase Inhibition

This compound's primary mechanism of action is the inhibition of cyclic nucleotide phosphodiesterases (PDEs), with a notable effect on PDE isoenzymes III and IV.[2] PDEs are a superfamily of enzymes that catalyze the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

In cardiac myocytes, the inhibition of PDE III, the cGMP-inhibited PDE, leads to an increase in intracellular levels of cAMP.[2] This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates several key proteins involved in cardiac muscle contraction.

Signaling Pathway of this compound in Cardiac Myocytes

The following diagram illustrates the signaling pathway affected by this compound in cardiac myocytes.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound. A significant gap in the publicly available literature is the specific IC₅₀ values for PDE III and PDE IV inhibition by this compound.

Table 1: Hemodynamic Effects of this compound in Patients with Chronic Heart Failure

| Parameter | Dose | Change from Baseline | p-value |

| Cardiac Output | 20 mg (oral) | +20% | 0.031 |

| Mean Arterial Pressure | 10 mg (oral) | -6% | 0.035 |

| 20 mg (oral) | -13% | 0.047 | |

| Pulmonary Artery Pressure | 10 mg (oral) | -14% | <0.001 |

| 20 mg (oral) | -31% | 0.006 |

Data from an exploratory study in patients with stable CHF class III-IV.[3][7]

Table 2: Inotropic Effect of this compound on Human Ventricular Trabeculae Carneae

| Condition | Parameter | Value |

| Non-failing hearts | Increase in Force of Contraction | 278.3 ± 89.1% of predrug value |

| Failing hearts | Increase in Force of Contraction | 110.1 ± 10.7% of predrug value |

Data from in vitro studies on isolated human heart tissue.[2]

Experimental Protocols

Evaluation of Inotropic Effects in Isolated Cardiac Tissue

This protocol describes a general method for assessing the inotropic effects of a compound like this compound on isolated cardiac muscle preparations.

Objective: To measure the effect of this compound on the force of contraction of isolated ventricular trabeculae carneae.

Materials:

-

Isolated ventricular trabeculae carneae from human or animal hearts.

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Force transducer connected to a data acquisition system.

-

Electrical stimulator.

-

This compound stock solution.

Procedure:

-

Ventricular trabeculae carneae are dissected and mounted in an organ bath containing the physiological salt solution.

-

The muscle is electrically stimulated at a fixed frequency (e.g., 1 Hz).

-

The muscle is allowed to equilibrate until a stable baseline contractile force is achieved.

-

This compound is added to the organ bath in a cumulative manner to generate a concentration-response curve.

-

The force of contraction is recorded at each concentration after a steady-state effect is reached.

-

The results are expressed as a percentage of the baseline contractile force.

Phosphodiesterase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound against PDE isoenzymes.

Objective: To determine the IC₅₀ value of this compound for PDE III and PDE IV.

Materials:

-

Purified PDE III and PDE IV enzymes.

-

³H-cAMP (radiolabeled substrate).

-

Snake venom nucleotidase.

-

Anion-exchange resin (e.g., Dowex).

-

Scintillation counter.

-

This compound stock solution.

Procedure:

-

The assay is performed in a reaction buffer containing the purified PDE enzyme, ³H-cAMP, and varying concentrations of this compound.

-

The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specific time.

-

The reaction is terminated by boiling.

-

Snake venom nucleotidase is added to convert the resulting ³H-5'-AMP to ³H-adenosine.

-

The mixture is passed through an anion-exchange resin column to separate the unreacted ³H-cAMP from the ³H-adenosine.

-

The amount of ³H-adenosine is quantified by scintillation counting.

-

The IC₅₀ value is calculated as the concentration of this compound that causes a 50% inhibition of the enzyme activity.

Structure-Activity Relationship (SAR) Insights

Studies on analogues of this compound have provided some insights into its structure-activity relationship. For instance, substitutions on the "A" ring (the imidazo[4,5-c]pyridine core) and the "C" ring (the phenyl ring) can modulate the inotropic activity. It has been observed that the 6-position of the related compound sulmazole is tolerant to substituents, with a 6-amino derivative showing greater potency.[5] For this compound analogues, 4-methoxythis compound has demonstrated comparable in vivo inotropic properties to the parent compound.[5]

Conclusion

This compound is a phosphodiesterase inhibitor with demonstrated cardiotonic effects, primarily through the inhibition of PDE III and PDE IV. While its clinical development has not led to a marketed drug, the study of this compound and its analogues provides valuable insights into the design of inotropic agents targeting the phosphodiesterase signaling pathway. Further research to fully elucidate the specific inhibitory profile and structure-activity relationships of this compound could inform the development of next-generation cardiotonic drugs with improved efficacy and safety profiles.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the discovery and preclinical evaluation of a compound like this compound.

References

- 1. This compound | C14H13N3O2S | CID 55690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effects of this compound on force of contraction and phosphodiesterase isoenzymes I-IV in nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systemic and regional hemodynamic effects of this compound in awake dogs with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Contrasting preload-dependent hemodynamic and neurohumoral effects of this compound, a partial phosphodiesterase inhibitor and calcium sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inotropic "A" ring substituted sulmazole and this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploratory study of the effects of single doses of this compound on hemodynamics and heart rate variability parameters in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Isomazole: A Potential Therapeutic Avenue for Congestive Heart Failure

An In-depth Technical Review of Preclinical and Clinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Congestive heart failure (CHF) remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. Isomazole, an imidazopyridine derivative, has emerged as a potential candidate due to its dual mechanism of action: phosphodiesterase (PDE) inhibition and myofilament calcium sensitization. This technical guide synthesizes the available preclinical and clinical data on this compound, providing a comprehensive overview of its mechanism of action, hemodynamic effects, and potential clinical utility in the management of CHF. This document details the experimental protocols from key studies, presents quantitative data in structured tables for comparative analysis, and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this compound's pharmacological profile.

Introduction

Congestive heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the metabolic demands of the body. Current pharmacological interventions primarily focus on neurohormonal antagonism and hemodynamic modulation. This compound represents a promising therapeutic alternative by directly targeting the cardiac myocyte's contractile machinery. As a phosphodiesterase inhibitor, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular calcium levels and enhanced contractility. Concurrently, its calcium-sensitizing properties increase the affinity of troponin C for calcium, further augmenting contractile force without a proportional increase in intracellular calcium, a mechanism that may offer a more favorable energetic profile compared to traditional inotropes.

Mechanism of Action

This compound exerts its inotropic and vasodilatory effects through a dual mechanism of action. It is a phosphodiesterase (PDE) inhibitor with a degree of selectivity towards PDE III and PDE IV isoenzymes, and it also acts as a calcium sensitizer.[1]

Phosphodiesterase Inhibition

This compound's inhibition of PDE III and PDE IV in cardiac myocytes leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates several key proteins involved in cardiac contraction. This cascade results in an increased influx of calcium ions into the cell and enhanced release of calcium from the sarcoplasmic reticulum, leading to a more forceful contraction of the heart muscle.

Calcium Sensitization

In addition to its effects on cAMP, this compound directly enhances the sensitivity of the cardiac myofilaments to calcium. It is believed to interact with the troponin C component of the contractile apparatus, increasing its affinity for calcium ions.[2] This sensitization allows for a greater contractile response for any given intracellular calcium concentration, a mechanism that is thought to be more energy-efficient and less likely to induce arrhythmias compared to agents that solely increase intracellular calcium levels.

Preclinical Studies

In Vitro Studies on Human Myocardium

Studies on isolated ventricular trabeculae carneae from non-failing human hearts demonstrated that this compound significantly increased the force of contraction.[1] This positive inotropic effect was attributed to the complete inhibition of PDE III and PDE IV at the concentrations tested.[1] However, in tissue from explanted failing human hearts (NYHA Class IV), the increase in contractile force was only marginal.[1] Interestingly, in these failing heart preparations, this compound was able to restore the diminished positive inotropic effect of the β-adrenoceptor agonist isoprenaline.[1]

In Vivo Studies in a Canine Model of Congestive Heart Failure

In a well-established canine model of right-sided congestive heart failure, intravenous administration of this compound led to significant hemodynamic improvements.[3] The study observed increases in cardiac output, heart rate, and both right and left ventricular dP/dt, alongside a decrease in aortic pressure and total peripheral vascular resistance.[3] These effects indicate a combination of positive inotropic and vasodilator actions. Importantly, the hemodynamic effects of this compound were not mediated by the autonomic nervous system.[3]

Clinical Studies

An exploratory clinical trial investigated the effects of single oral doses of this compound (5-30 mg) in 12 patients with stable NYHA Class III-IV congestive heart failure.[4] The study reported dose-dependent hemodynamic improvements.

Hemodynamic Effects

The clinical trial demonstrated that this compound administration led to a decrease in pulmonary wedge pressure at all tested doses.[4] A significant increase in cardiac output was observed at the higher doses (20 mg).[4] Furthermore, mean arterial pressure and pulmonary artery pressure were significantly decreased at doses of 10 mg and 20 mg.[4] Notably, there was no change in heart rate.[4]

Quantitative Data Summary

Table 1: Hemodynamic Effects of this compound in a Canine Model of Congestive Heart Failure

| Parameter | Change with this compound Infusion |

| Cardiac Output | Increased |

| Heart Rate | Increased |

| Right Ventricular dP/dt | Increased |

| Left Ventricular dP/dt | Increased |

| Aortic Pressure | Decreased |

| Total Peripheral Vascular Resistance | Decreased |

| Data sourced from a study in awake dogs with induced right-sided congestive heart failure.[3] |

Table 2: Hemodynamic Effects of Single Oral Doses of this compound in Patients with Congestive Heart Failure (NYHA Class III-IV)

| Dose | Change in Pulmonary Wedge Pressure | Change in Cardiac Output | Change in Mean Arterial Pressure | Change in Pulmonary Artery Pressure |

| 5 mg | Decreased | Not significant | Not significant | Not significant |

| 10 mg | Decreased | Not significant | -6% (p = 0.035) | -14% (p < 0.001) |

| 20 mg | Decreased | +20% (p = 0.031) | -13% (p = 0.047) | -31% (p = 0.006) |

| 30 mg | Decreased | Not significant | Not significant | Not significant |

| Data from an exploratory study in 12 patients with stable CHF.[4] |

Experimental Protocols

Phosphodiesterase Isoenzyme Separation and Inhibition Assay

-

Tissue Preparation: Human myocardial tissue (from non-failing donor hearts and explanted failing hearts) is homogenized in a buffered solution and centrifuged to obtain a supernatant fraction containing the cytosolic enzymes.

-

Chromatography: The supernatant is subjected to anion-exchange chromatography using a DEAE-Sepharose column to separate the different phosphodiesterase isoenzymes (PDE I-IV).[1]

-

Inhibition Assay: The activity of the separated PDE isoenzymes is measured in the presence and absence of varying concentrations of this compound to determine its inhibitory effects on each isoenzyme.

Induction of a Canine Model of Right-Sided Congestive Heart Failure

-

Surgical Procedure: Anesthetized dogs undergo a thoracotomy to expose the heart and pulmonary artery.

-

Pulmonary Artery Constriction: A ligature is placed around the main pulmonary artery and tightened to induce pressure overload on the right ventricle.

-

Tricuspid Valve Avulsion: The tricuspid valve leaflets are partially avulsed to create tricuspid regurgitation, leading to volume overload of the right heart.[3]

-

Post-Operative Monitoring: Animals are monitored for the development of clinical signs of congestive heart failure, such as ascites and elevated venous pressures.

Clinical Trial in Patients with Congestive Heart Failure

-

Patient Population: The study enrolled patients with stable New York Heart Association (NYHA) Class III-IV congestive heart failure.[4]

-

Study Design: This was an exploratory, dose-ranging study.

-

Intervention: Patients received single oral doses of this compound (5, 10, 20, or 30 mg).[4]

-